An In-depth Technical Guide to 6-epi-Medroxyprogesterone-d3 17-Acetate
An In-depth Technical Guide to 6-epi-Medroxyprogesterone-d3 17-Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-epi-Medroxyprogesterone-d3 17-Acetate, a deuterated epimer of Medroxyprogesterone Acetate (MPA). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled compound.
Introduction
6-epi-Medroxyprogesterone-d3 17-Acetate is a synthetic steroid and a labeled epimer of Medroxyprogesterone Acetate (MPA), a widely used progestin in hormonal therapies.[1][2] The "6-epi" designation indicates that the stereochemistry at the 6th position of the steroid nucleus is inverted relative to MPA. The "-d3" signifies the presence of three deuterium atoms in the 17-acetate group, making it a stable isotope-labeled internal standard. Its primary application is in analytical and pharmacokinetic research, particularly in mass spectrometry-based assays, to ensure accurate quantification of Medroxyprogesterone Acetate in biological samples.[3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 6-epi-Medroxyprogesterone-d3 17-Acetate are summarized in the table below. These properties are crucial for its use as an internal standard in analytical methodologies.
| Property | Value | Source |
| Chemical Name | (6β)-17-(Acetyloxy)-6-(methyl-d3)pregn-4-ene-3,20-dione | [1] |
| Synonyms | 17-Hydroxy-6β-(methyl-d3)pregn-4-ene-3,20-dione Acetate, 17-Hydroxy-6β-(methyl-d3)progesterone Acetate, 6β-(Methyl-d3)-17α-hydroxyprogesterone Acetate, NSC 119085-d3 | [1] |
| Molecular Formula | C24H31D3O4 | [1][4][5] |
| Molecular Weight | 389.54 g/mol | [1][4] |
| Appearance | White to off-white solid | [4][5] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Manufacturing
A plausible synthetic route for the 6-epi epimer would likely follow a similar pathway, with specific reagents and conditions chosen to favor the formation of the 6β-methyl group. The deuterated acetate group is introduced in the final step using a deuterated acetylating agent.
A generalized synthesis method for medroxyprogesterone acetate involves the following key transformations[6]:
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Ketalation: Protection of the ketone groups of 17α-hydroxyprogesterone.
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Epoxidation: Formation of an epoxide ring.
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Grignard Reaction: Introduction of the methyl group.
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Deprotection and Hydrolysis: Removal of the protecting groups.
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Hydrogenation/Translocation: To obtain the 6α-methyl configuration for MPA. A different approach would be needed to obtain the 6β configuration.
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Acetylation: Introduction of the acetate group at the 17α position. For the deuterated compound, a deuterated acetylating agent would be used.
Applications in Research and Drug Development
The primary and most critical application of 6-epi-Medroxyprogesterone-d3 17-Acetate is as an internal standard for the quantitative analysis of Medroxyprogesterone Acetate (MPA) in biological matrices.[3] Its structural similarity and identical chromatographic behavior to MPA, combined with its distinct mass, make it an ideal tool for mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Medroxyprogesterone Acetate in Human Serum using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of MPA in human serum, where 6-epi-Medroxyprogesterone-d3 17-Acetate would be used as an internal standard.
Objective: To accurately measure the concentration of Medroxyprogesterone Acetate in human serum samples.
Materials and Reagents:
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Medroxyprogesterone Acetate (analytical standard)
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6-epi-Medroxyprogesterone-d3 17-Acetate (internal standard)
-
Human serum (control and study samples)
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Methanol (HPLC grade)
-
Water (HPLC grade)
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Formic acid
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Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of MPA and the internal standard (6-epi-Medroxyprogesterone-d3 17-Acetate) in methanol.
-
Create a series of calibration standards by spiking control human serum with known concentrations of MPA.
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Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of serum sample (standard, QC, or unknown), add a fixed amount of the internal standard solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the MPA and internal standard from the cartridge with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both MPA and 6-epi-Medroxyprogesterone-d3 17-Acetate.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (MPA) to the internal standard (6-epi-Medroxyprogesterone-d3 17-Acetate).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Potential Biological Activity and Signaling Pathways
As an epimer of Medroxyprogesterone Acetate, 6-epi-Medroxyprogesterone-d3 17-Acetate is expected to have a similar, though potentially quantitatively different, biological activity profile. MPA itself is known to interact with several steroid hormone receptors, leading to a complex array of cellular responses.
Interaction with Progesterone and Glucocorticoid Receptors
Medroxyprogesterone Acetate primarily acts as an agonist at the progesterone receptor (PR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. MPA is also known to bind to the glucocorticoid receptor (GR), which can lead to off-target effects.[7] The altered stereochemistry at the 6-position in the 6-epi form could potentially alter its binding affinity and selectivity for these receptors.
Key Signaling Pathways Modulated by Medroxyprogesterone Acetate
The following signaling pathways are known to be influenced by MPA and may also be affected by its 6-epi epimer.
A. PI3K/Akt/NF-κB Pathway in Breast Cancer Cells:
In human breast cancer cells, MPA has been shown to induce cell proliferation by up-regulating Cyclin D1 expression. This process is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-κB (NF-κB) signaling cascade.[8]
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allmpus.com [allmpus.com]
- 6. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
- 7. Differential signal transduction of progesterone and medroxyprogesterone acetate in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
